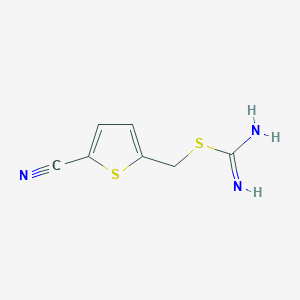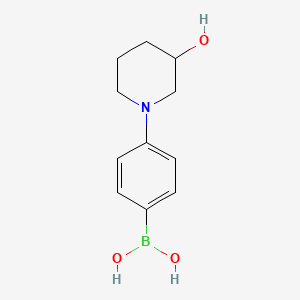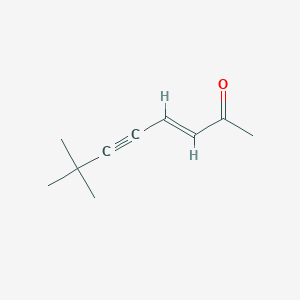
2-Fluoro-N-(2-(thiazol-2-yl)ethyl)pyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-N-(2-(thiazol-2-yl)ethyl)pyridin-4-amine: is a heterocyclic compound that features a pyridine ring substituted with a fluorine atom and an amine group, which is further linked to a thiazole ring via an ethyl chain. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-N-(2-(thiazol-2-yl)ethyl)pyridin-4-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via a nucleophilic substitution reaction using an appropriate ethyl halide.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Chichibabin synthesis.
Final Coupling: The final step involves coupling the thiazole-ethyl intermediate with the fluorinated pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, converting them to amines or thiols, respectively.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the catalytic process.
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, potentially leading to the development of new therapeutic agents.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Fluoro-N-(2-(thiazol-2-yl)ethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active site of enzymes, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The ethyl chain provides flexibility, allowing the compound to fit into the binding pocket of the target protein.
相似化合物的比较
- 2-Fluoro-N-(2-(thiazol-2-yl)ethyl)pyridin-3-amine
- 2-Fluoro-N-(2-(thiazol-2-yl)ethyl)pyridin-5-amine
- 2-Fluoro-N-(2-(thiazol-2-yl)ethyl)pyridin-6-amine
Comparison:
- Structural Differences: The position of the fluorine atom and the amine group on the pyridine ring can significantly affect the compound’s reactivity and biological activity.
- Biological Activity: The unique combination of the thiazole and pyridine rings in 2-Fluoro-N-(2-(thiazol-2-yl)ethyl)pyridin-4-amine may result in distinct biological activities compared to its analogs.
- Chemical Properties: The presence of the fluorine atom can influence the compound’s lipophilicity, stability, and overall chemical properties.
属性
分子式 |
C10H10FN3S |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
2-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine |
InChI |
InChI=1S/C10H10FN3S/c11-9-7-8(1-3-13-9)12-4-2-10-14-5-6-15-10/h1,3,5-7H,2,4H2,(H,12,13) |
InChI 键 |
RRSWSDIJBPYINA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1NCCC2=NC=CS2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)


![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)








![2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B13348624.png)

